

# A Comparative Guide to Catalytic Systems for Pyridazine C-H Functionalization

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Compound Name: 4,5-Dibromo-2-methylpyridazin-3-one

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The direct functionalization of carbon-hydrogen (C-H) bonds in pyridazine scaffolds represents a powerful and atom-economical strategy for the synthesis of novel pharmacophores and functional materials. This guide provides a comparative overview of prominent transition-metal catalytic systems employed for this purpose. While direct comparative studies on a single, unsubstituted pyridazine substrate are limited in the current literature, this document compiles and contrasts available data from studies on pyridazine and its derivatives, offering insights into the performance of different catalytic systems. The data presented herein is collated from various research articles, and it should be noted that reaction conditions and substrates may vary significantly.

## Performance Comparison of Catalytic Systems

The following table summarizes the performance of various catalytic systems for the C-H functionalization of pyridazine derivatives. The data highlights key parameters such as the catalyst, ligands, reaction type, and outcomes.

Catalyst System	Substrate	Reaction Type	Catalyst/Ligand/Oxidant/Ba	Solve	Temp. (°C)	Time (h)	Yield (%)	Regioselectivity	Ref.
Palladium	3,6-diphenyl-[1][2][3]triazolo[4,3]b]pyridazine	C-H Arylation	Pd(OAc) <sub>2</sub> (10 mol%), Ag <sub>2</sub> CO <sub>3</sub> (2.0 equiv)	Toluene	120	24	81	C8	[4][5]
Ruthenium	N-phenyl pyridazino[4,5-b]quinolin-1(2H)-one	C-H Alkenylation	[Ru(p-cymene)Cl <sub>2</sub> ] <sub>2</sub> (5 mol%), Cu(OAc) <sub>2</sub> (20 mol%), AgSbF <sub>6</sub> (20 mol%)	Dioxane	100	12	85	ortho to N-aryl	[1]
Iridium	2-phenyl pyridazine	C-H Aminat ion	[Cp*Ir(H <sub>2</sub> O) <sub>3</sub> ] <sup>+</sup> (2.5 mol%), AgOA <sub>c</sub> (20 mol%)	CPME	80	16	45	ortho to phenyl	[3][6]

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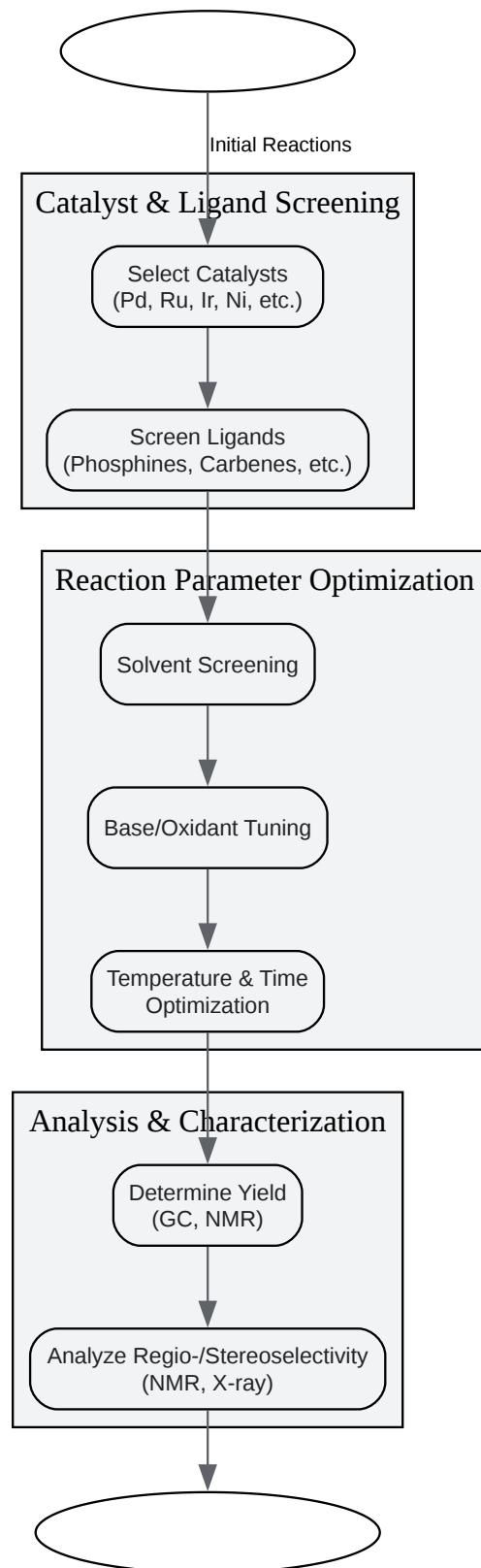
Nickel	Pyridazine	C-H Alkenylation	Ni(cod) ) <sub>2</sub> (10 mol%), IPr (15 mol%), AlMe <sub>3</sub> (1.2 equiv)	Toluene	100	12	63	C3/C6	<a href="#">[7]</a>
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Note: Yields and conditions are for specific examples cited and may not be representative of all substrates.

## Experimental Workflow and Logic

The selection and optimization of a catalytic system for pyridazine C-H functionalization typically follow a logical workflow. This involves initial screening of catalysts and ligands, followed by optimization of reaction parameters to maximize yield and selectivity.

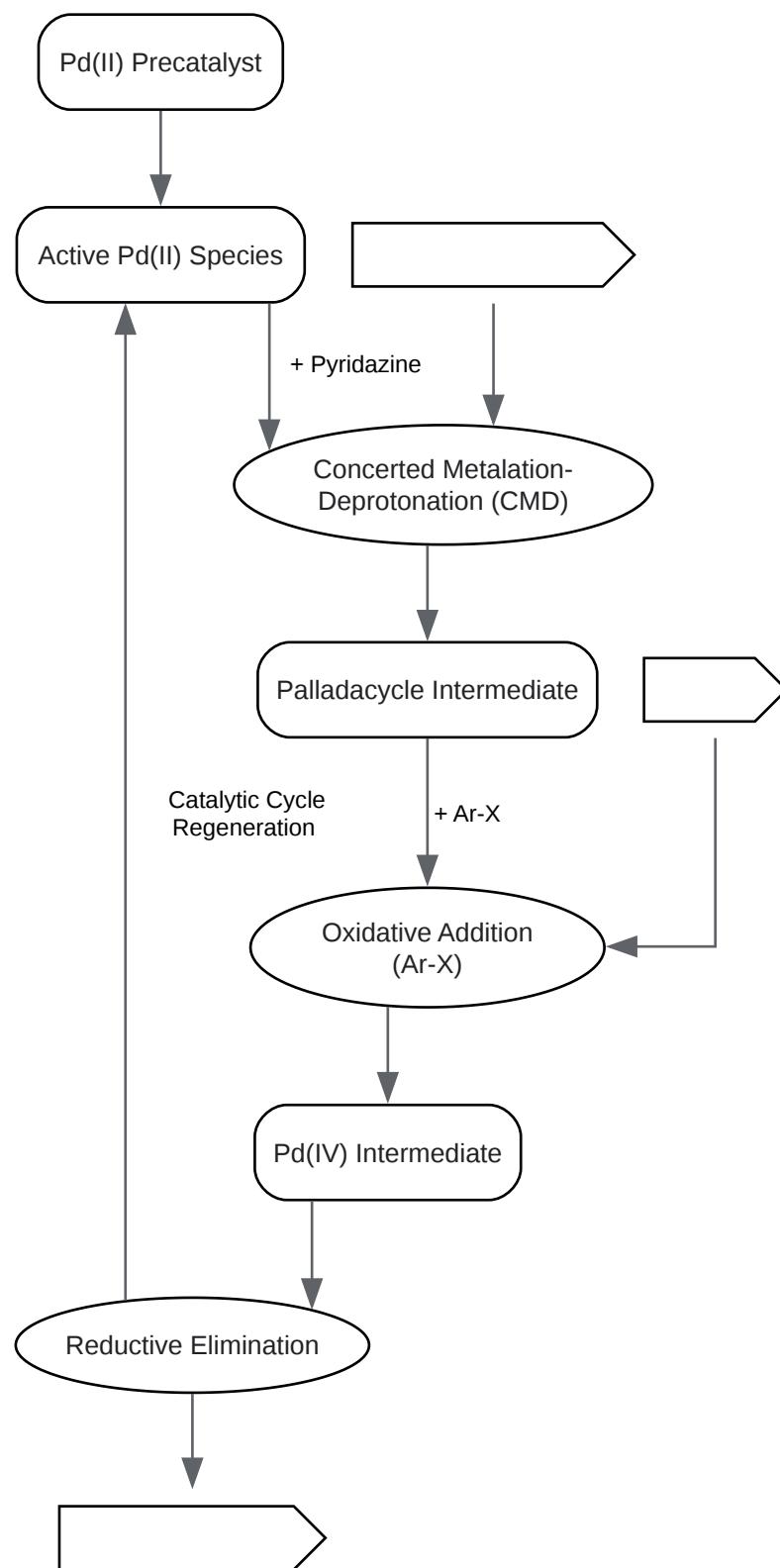


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Caption: Workflow for comparing catalytic systems for pyridazine C-H functionalization.

## Signaling Pathways in Catalysis

The catalytic cycles for these transformations, while distinct for each metal, generally involve a sequence of elementary steps including C-H activation, migratory insertion, and reductive elimination. The diagram below illustrates a generalized pathway for a palladium-catalyzed C-H arylation process.

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Caption: Generalized pathway for Palladium-catalyzed C-H arylation of pyridazine.

## Key Experimental Protocols

Detailed methodologies are crucial for the reproducibility and further development of these catalytic systems. Below are representative experimental protocols for each of the compared catalytic systems.

### Palladium-Catalyzed C-H Arylation

Reaction: C8-Arylation of 3,6-diphenyl-[1][2][3]triazolo[4,3-b]pyridazine.[4][5]

- Materials:
  - 3,6-diphenyl-[1][2][3]triazolo[4,3-b]pyridazine (0.1 mmol, 1.0 equiv)
  - Aryl iodide (0.2 mmol, 2.0 equiv)
  - Palladium(II) acetate ( $\text{Pd}(\text{OAc})_2$ , 0.01 mmol, 10 mol%)
  - Silver carbonate ( $\text{Ag}_2\text{CO}_3$ , 0.2 mmol, 2.0 equiv)
  - Toluene (1.0 mL)
- Procedure:
  - To a flame-dried Schlenk tube equipped with a magnetic stir bar, add 3,6-diphenyl-[1][2][3]triazolo[4,3-b]pyridazine, aryl iodide,  $\text{Pd}(\text{OAc})_2$ , and  $\text{Ag}_2\text{CO}_3$ .
  - Evacuate and backfill the tube with argon three times.
  - Add toluene via syringe.
  - The reaction mixture is stirred at 120 °C for 24 hours.
  - After cooling to room temperature, the mixture is diluted with ethyl acetate and filtered through a pad of Celite.
  - The filtrate is concentrated under reduced pressure, and the residue is purified by column chromatography on silica gel to afford the desired product.

## Ruthenium-Catalyzed C-H Alkenylation

Reaction: ortho-Alkenylation of N-phenylpyridazino[4,5-b]quinolin-1(2H)-one.[\[1\]](#)

- Materials:

- N-phenylpyridazino[4,5-b]quinolin-1(2H)-one (0.2 mmol, 1.0 equiv)
- Alkyne (0.4 mmol, 2.0 equiv)
- [Ru(p-cymene)Cl<sub>2</sub>]<sub>2</sub> (0.005 mmol, 2.5 mol%)
- Copper(II) acetate (Cu(OAc)<sub>2</sub>, 0.04 mmol, 20 mol%)
- Silver hexafluoroantimonate (AgSbF<sub>6</sub>, 0.04 mmol, 20 mol%)
- 1,4-Dioxane (2.0 mL)

- Procedure:

- In a sealed tube, combine N-phenylpyridazino[4,5-b]quinolin-1(2H)-one, [Ru(p-cymene)Cl<sub>2</sub>]<sub>2</sub>, Cu(OAc)<sub>2</sub>, and AgSbF<sub>6</sub>.
- The tube is evacuated and backfilled with argon.
- Add 1,4-dioxane and the alkyne.
- The reaction mixture is stirred at 100 °C for 12 hours.
- Upon completion, the reaction is cooled to room temperature, diluted with dichloromethane (CH<sub>2</sub>Cl<sub>2</sub>), and filtered.
- The solvent is removed in vacuo, and the crude product is purified by flash chromatography.

## Iridium-Catalyzed C-H Amination

Reaction: ortho-Amination of 2-phenylpyridazine.[\[3\]](#)[\[6\]](#)

- Materials:

- 2-phenylpyridazine (0.1 mmol, 1.0 equiv)
- Azide source (e.g., Moz-N<sub>3</sub>, 0.12 mmol, 1.2 equiv)
- [Cp\*Ir(H<sub>2</sub>O)<sub>3</sub>]SO<sub>4</sub> (0.0025 mmol, 2.5 mol%)
- Silver acetate (AgOAc, 0.02 mmol, 20 mol%)
- Cyclopentyl methyl ether (CPME, 0.5 mL)

- Procedure:

- To a vial, add 2-phenylpyridazine, [Cp\*Ir(H<sub>2</sub>O)<sub>3</sub>]SO<sub>4</sub>, and AgOAc.
- The vial is sealed and purged with nitrogen.
- Add CPME and the azide source.
- The reaction mixture is stirred at 80 °C for 16 hours.
- After cooling, the mixture is filtered through a short plug of silica gel, eluting with ethyl acetate.
- The filtrate is concentrated, and the product is isolated by preparative thin-layer chromatography.

## Nickel-Catalyzed C-H Alkenylation

Reaction: C3/C6-Alkenylation of Pyridazine.[\[7\]](#)

- Materials:

- Pyridazine (0.5 mmol, 1.0 equiv)
- Alkyne (0.25 mmol, 0.5 equiv)
- Bis(1,5-cyclooctadiene)nickel(0) (Ni(cod)<sub>2</sub>, 0.025 mmol, 10 mol%)

- 1,3-Bis(2,6-diisopropylphenyl)imidazol-2-ylidene (IPr, 0.0375 mmol, 15 mol%)
- Trimethylaluminum (AlMe<sub>3</sub>, 0.6 mmol, 1.2 equiv, as a 2.0 M solution in hexanes)
- Toluene (1.0 mL)

• Procedure:

- In a glovebox, a solution of Ni(cod)<sub>2</sub> and IPr in toluene is prepared and stirred for 15 minutes.
- To this catalyst solution, add pyridazine and the alkyne.
- The AlMe<sub>3</sub> solution is added dropwise at 0 °C.
- The reaction vessel is sealed and heated at 100 °C for 12 hours.
- The reaction is quenched by the slow addition of methanol at 0 °C, followed by saturated aqueous Rochelle's salt solution.
- The mixture is extracted with ethyl acetate, and the combined organic layers are dried over Na<sub>2</sub>SO<sub>4</sub>, filtered, and concentrated. The product is purified by silica gel chromatography.

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